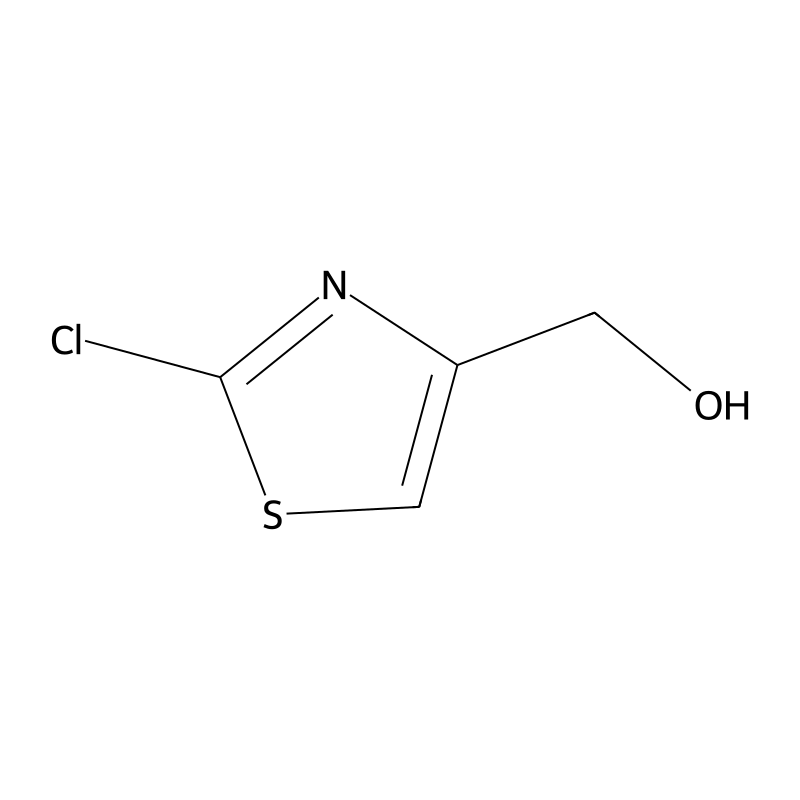

2-Chloro-4-(hydroxymethyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

General Uses of 2-Chloro-4-(hydroxymethyl)thiazole

Specific Application Antimicrobial Activity

One specific application of thiazole derivatives, which could potentially include 2-Chloro-4-(hydroxymethyl)thiazole, is their use as antimicrobial agents . In one study, various thiazole derivatives were synthesized from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde and screened for their antimicrobial activities against three strains of bacteria: Bacillus subtilis, Bacillus megaterium, and Escherichia coli . One of the compounds was found to possess better antimicrobial activity .

Antibacterial and Antifungal Activities

Thiazole-based Schiff base compounds have demonstrated significant antibacterial and antifungal activities . In a study, 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities against various strains of bacteria and yeast .

Antioxidant Activities

Thiazole-based Schiff base compounds have also shown antioxidant activities . Antioxidants play a crucial role in protecting the body from damage by free radicals, which are harmful molecules that can lead to various diseases.

Anti-Inflammatory Activities

Thiazole derivatives have been found to possess anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activities

Some thiazole derivatives have shown potential as antiviral agents . They could be used in the development of new drugs to treat viral infections.

Antitumor or Cytotoxic Activities

Thiazole derivatives have been found to possess antitumor and cytotoxic activities . This suggests their potential use in cancer treatment.

Antischizophrenia Activities

Some thiazole derivatives have shown potential as antischizophrenia agents . Schizophrenia is a serious mental disorder characterized by a range of cognitive, behavioral, and emotional dysfunctions.

Diuretic Activities

Thiazole derivatives have been found to possess diuretic activities . Diuretics are medications designed to help eliminate excess water and salt from the body, and they’re often prescribed to help with swelling, heart failure, and certain kidney conditions.

Anticonvulsant Activities

Thiazole derivatives have been found to possess anticonvulsant activities . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Neuroprotective Activities

Thiazole derivatives have been found to possess neuroprotective activities . Neuroprotective drugs are those capable of preserving neuronal structure and/or function.

Analgesic Activities

Thiazole derivatives have been found to possess analgesic activities . Analgesics are medicines that are used to relieve pain.

2-Chloro-4-(hydroxymethyl)thiazole is a heterocyclic organic compound characterized by a thiazole ring structure with a hydroxymethyl group and a chlorine atom attached. Its molecular formula is C4H4ClNOS, and it has a molecular weight of 149.60 g/mol. The compound typically appears as a solid and is notable for its reactivity due to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions .

The chemical reactivity of 2-chloro-4-(hydroxymethyl)thiazole primarily involves nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, allowing for various nucleophiles to attack the carbon atom to which it is attached. This property makes the compound useful in synthetic organic chemistry for creating more complex thiazole derivatives .

Additionally, the hydroxymethyl group can undergo further transformations, such as oxidation to form aldehydes or carboxylic acids, or can be involved in condensation reactions to generate larger molecular frameworks .

Compounds containing thiazole rings, including 2-chloro-4-(hydroxymethyl)thiazole, have been studied for their biological activities. Thiazoles are known for their potential anticancer properties, antimicrobial effects, and ability to inhibit certain enzymes. The presence of both chlorine and hydroxymethyl groups may enhance these biological activities by influencing the compound's interaction with biological targets .

Research indicates that thiazole derivatives can exhibit activity against various cancer cell lines and may serve as leads in drug development due to their diverse mechanisms of action .

The synthesis of 2-chloro-4-(hydroxymethyl)thiazole can be achieved through several methods:

- Thiazole Ring Formation: Starting from appropriate precursors such as 2-amino-4-chloromethylthiazole, the thiazole ring can be formed through cyclization reactions involving sulfur sources.

- Chlorination: The introduction of the chlorine atom can be performed via chlorination reactions using reagents like phosphorus pentachloride or thionyl chloride on suitable thiazole derivatives.

- Hydroxymethylation: The hydroxymethyl group can be introduced using formaldehyde in the presence of acidic or basic catalysts, allowing for selective functionalization at the 4-position of the thiazole ring .

2-Chloro-4-(hydroxymethyl)thiazole has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds with anticancer and antimicrobial properties.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

- Material Science: In the development of polymers or coatings that require specific chemical properties imparted by thiazole-containing compounds .

Studies on the interactions of 2-chloro-4-(hydroxymethyl)thiazole with biological systems have shown that it may interact with various enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Research has indicated that thiazoles can inhibit certain kinases and other enzymes involved in cancer progression, making them valuable in drug discovery efforts .

Several compounds share structural similarities with 2-chloro-4-(hydroxymethyl)thiazole, including:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chlorothiazole | Chlorine at position 2 | More reactive towards nucleophiles than thiazoles |

| 4-Hydroxymethylthiazole | Hydroxymethyl group at position 4 | Lacks the chlorine substituent |

| 2-Aminothiazole | Amino group at position 2 | Exhibits strong biological activity |

| 5-Nitrothiazole | Nitro group at position 5 | Known for antibacterial properties |

Each of these compounds exhibits unique reactivity and biological activity profiles due to variations in substituents on the thiazole ring. The presence of both chlorine and hydroxymethyl groups in 2-chloro-4-(hydroxymethyl)thiazole may provide distinct advantages in terms of reactivity and potential applications compared to its analogs .

The discovery of 2-chloro-4-(hydroxymethyl)thiazole is rooted in the broader exploration of thiazole derivatives, which gained momentum in the late 20th century due to their pharmacological potential. Thiazoles, first synthesized via the Hantzsch method in the 19th century, became a focal point for heterocyclic chemistry research. The specific substitution pattern of 2-chloro-4-(hydroxymethyl)thiazole emerged as synthetic methodologies advanced, particularly through reactions involving α-haloketones and thioamides. Its development aligns with efforts to optimize thiazole-based scaffolds for applications in drug discovery and agrochemicals.

Position in Heterocyclic Chemistry and Thiazole Family

2-Chloro-4-(hydroxymethyl)thiazole belongs to the thiazole family, a class of five-membered heterocyclic compounds containing sulfur (S) and nitrogen (N) atoms. Thiazoles are structurally related to oxazoles but exhibit distinct electronic properties due to sulfur’s polarizability. The compound’s substitution at the 2-position (chlorine) and 4-position (hydroxymethyl) enhances its reactivity, making it a versatile intermediate for further functionalization. Its structural features align with bioactive thiazole derivatives, which are known for antimicrobial, antifungal, and anti-inflammatory activities.

Classification, Nomenclature, and Registry Information

- IUPAC Name: (2-Chloro-1,3-thiazol-4-yl)methanol.

- CAS Registry Number: 5198-85-6.

- Molecular Formula: C₄H₄ClNOS.

- Molecular Weight: 149.60 g/mol.

- SMILES Notation: ClC1=NSC(CO)=C1.

Table 1: Key Structural and Registry Data

| Property | Value |

|---|---|

| CAS Number | 5198-85-6 |

| Molecular Formula | C₄H₄ClNOS |

| Molecular Weight | 149.60 g/mol |

| SMILES | ClC1=NSC(CO)=C1 |

| XLogP3 | 1.1 (predicted) |

Overview of Research Progress and Significance

Research on 2-chloro-4-(hydroxymethyl)thiazole has accelerated due to its utility as a building block in medicinal chemistry. It serves as a precursor for synthesizing kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. For example, thiazole derivatives bearing hydroxymethyl groups have been explored in the development of Dasatinib analogs, which target Src/Abl kinases. Additionally, its role in agrochemical research stems from its ability to undergo nucleophilic substitution reactions, enabling the creation of pesticides and herbicides. Recent advances in green chemistry have also emphasized its synthesis under mild conditions, reducing environmental impact.

Molecular Structure and Configuration

Thiazole Ring System

2-Chloro-4-(hydroxymethyl)thiazole is characterized by a five-membered heterocyclic thiazole ring containing both sulfur and nitrogen atoms . The thiazole ring exhibits significant π-electron delocalization and aromaticity, which is evidenced by the chemical shifts of ring protons in proton nuclear magnetic resonance spectroscopy that absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current [2]. The planar structure of the thiazole ring allows for efficient delocalization of six electrons from the sulfur atom's lone pair of electrons according to Huckel's rule [3].

The fundamental structural parameters of the thiazole ring system are well-established through combined gas-phase electron diffraction and microwave spectroscopy studies [4]. The sulfur-carbon bond lengths in the thiazole ring are typically S(1)-C(2) = 172.37 picometers and S(1)-C(5) = 171.38 picometers [4]. The carbon-nitrogen bond length C(2)-N(3) measures approximately 131.0 picometers, while the nitrogen-carbon bond N(3)-C(4) extends to 137.2 picometers [4]. The carbon-carbon bond C(4)-C(5) within the ring spans 136.90 picometers [4].

The bond angles within the thiazole ring system demonstrate the constrained five-membered ring geometry [4]. The angle C(2)-S(1)-C(5) measures 89.41 degrees, while S(1)-C(2)-N(3) spans 115.16 degrees [4]. The angle C(2)-N(3)-C(4) is 109.97 degrees, N(3)-C(4)-C(5) measures 115.95 degrees, and C(4)-C(5)-S(1) completes the ring at 109.52 degrees [4].

Chlorine Substituent at Position 2

The chlorine atom attached to carbon-2 of the thiazole ring significantly influences the electronic properties of 2-Chloro-4-(hydroxymethyl)thiazole . The electronegativity of chlorine creates an electron-withdrawing effect that affects the overall electron density distribution within the thiazole ring system [5]. This substitution pattern makes the carbon-2 position particularly susceptible to nucleophilic substitution reactions due to the chlorine atom serving as an effective leaving group .

The presence of the chlorine substituent at position 2 creates a positive electrostatic potential in the vicinity of the sulfur atom, which contributes to the formation of possible intermolecular interactions [5]. The chlorine atom's electron-withdrawing nature also influences the pKa of the thiazole ring, making it more acidic compared to unsubstituted thiazole derivatives [6].

Hydroxymethyl Group at Position 4

The hydroxymethyl group (-CH2OH) at position 4 of the thiazole ring introduces both hydrophilic character and hydrogen bonding capability to the molecule . This functional group consists of a methylene bridge connecting the thiazole ring to a primary alcohol moiety [7]. The hydroxymethyl substituent can undergo various chemical transformations, including oxidation to form aldehydes or carboxylic acids, and can participate in condensation reactions to generate larger molecular frameworks .

The presence of the hydroxymethyl group significantly affects the solubility characteristics of the compound, making it more soluble in polar solvents compared to non-hydroxylated thiazole derivatives . The alcohol functionality also provides sites for hydrogen bond formation, both as a donor through the hydroxyl hydrogen and as an acceptor through the oxygen lone pairs [7].

Conformational Analysis

The conformational behavior of 2-Chloro-4-(hydroxymethyl)thiazole is primarily governed by the rigid planar thiazole ring and the rotational freedom of the hydroxymethyl substituent [9]. The thiazole ring itself maintains planarity due to its aromatic character and the constraint imposed by the five-membered ring structure [2]. However, the hydroxymethyl group at position 4 can adopt different conformations through rotation around the C(4)-CH2 bond [10].

Computational studies on similar thiazole derivatives indicate that the hydroxymethyl group can exhibit conformational flexibility, with preferred orientations determined by intramolecular interactions and steric considerations [11]. The chlorine atom at position 2 may influence the preferred conformation of the hydroxymethyl group through electronic effects and potential steric interactions [10].

The overall molecular conformation is also influenced by intermolecular hydrogen bonding interactions, particularly involving the hydroxyl group of the hydroxymethyl substituent [5]. These interactions can stabilize specific conformational arrangements in the solid state and affect the compound's crystal packing behavior [12].

Physical and Chemical Properties

Solubility and Stability

The solubility characteristics of 2-Chloro-4-(hydroxymethyl)thiazole are significantly influenced by the presence of both polar and nonpolar functional groups within the molecule . The hydroxymethyl group at position 4 imparts hydrophilic character, making the compound soluble in polar organic solvents such as methanol and chloroform [13]. However, water solubility remains limited due to the overall hydrophobic nature of the thiazole ring system [6].

The compound demonstrates enhanced solubility in polar aprotic solvents where hydrogen bonding interactions can be optimized . The presence of the chlorine atom at position 2 contributes to the compound's ability to participate in dipole-dipole interactions, further affecting its solubility profile in various solvents .

Stability considerations for 2-Chloro-4-(hydroxymethyl)thiazole are generally favorable under standard laboratory conditions . The thiazole ring system provides inherent stability due to its aromatic character, while the hydroxymethyl group may be susceptible to oxidation under certain conditions . The chlorine substituent at position 2 can undergo nucleophilic substitution reactions, which represents the primary pathway for chemical transformation of this compound .

Melting Point and Boiling Point

Precise melting point and boiling point data for 2-Chloro-4-(hydroxymethyl)thiazole are not extensively documented in the available literature [14]. Related thiazole derivatives with similar substitution patterns typically exhibit melting points in the range of 120-140 degrees Celsius, depending on the specific substituents and their electronic effects [15]. The presence of the hydroxymethyl group may contribute to elevated melting points due to intermolecular hydrogen bonding interactions in the solid state [13].

Reaction of Thiazole Derivatives with Chloromethyl Compounds

The classical approach to synthesizing 2-Chloro-4-(hydroxymethyl)thiazole involves the reaction of thiazole derivatives with chloromethyl compounds through nucleophilic substitution mechanisms. This methodology represents one of the foundational approaches in thiazole chemistry and has been extensively studied since the early developments in heterocyclic synthesis [1].

The Hantzsch thiazole synthesis serves as the primary classical method for thiazole ring formation. This reaction involves the condensation of thioamides with α-haloketones under mild conditions, typically proceeding at room temperature or under reflux conditions with a base such as triethylamine [2] [3]. The reaction mechanism proceeds through nucleophilic attack of the sulfur atom in the thioamide on the α-haloketone, followed by cyclization to form the thiazole ring [4]. For 2-Chloro-4-(hydroxymethyl)thiazole synthesis, this approach can be adapted by using appropriately functionalized precursors.

Modified Hantzsch procedures have been developed to enhance yield and selectivity. The reaction of thioacetamide with chloroacetone represents a typical example, where the process can be catalyzed by triethylamine in ethanol solvent, achieving yields ranging from 78% to 99% depending on the specific substituents and reaction conditions [5]. The reaction temperature typically ranges from room temperature to 80°C, with reaction times varying from 3 to 24 hours.

The direct chlorination approach involves the treatment of existing thiazole scaffolds with chlorinating agents such as thionyl chloride or phosphorus pentachloride. This method has been particularly successful for introducing chlorine atoms at the 2-position of the thiazole ring [6]. The reaction conditions typically require controlled temperature environments to prevent decomposition, with yields ranging from 70% to 90% [7].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a versatile methodology for thiazole functionalization, particularly effective for introducing hydroxymethyl groups at the 4-position. These reactions typically proceed through SNAr (nucleophilic aromatic substitution) mechanisms, where the presence of electron-withdrawing groups on the thiazole ring enhances reactivity [8] [9].

The hydrolysis of chloromethyl thiazoles provides a direct route to hydroxymethyl derivatives. The process involves treating 2-chloro-4-chloromethylthiazole with water or aqueous base under elevated temperatures (70-100°C) for 2-8 hours [10]. The reaction proceeds through nucleophilic attack of water on the chloromethyl group, resulting in the formation of the desired hydroxymethyl product with yields typically ranging from 85% to 98%.

Base-promoted nucleophilic substitution using various nucleophiles has been extensively studied. The reaction of halothiazoles with nucleophiles such as hydroxide, alkoxide, or amine derivatives can be facilitated by bases like sodium carbonate or potassium carbonate [11]. These reactions typically proceed under mild conditions (20-100°C) with yields ranging from 42% to 89%, depending on the nature of the nucleophile and leaving group.

The formate displacement method represents an elegant approach where chloromethyl thiazoles are treated with formate anions, followed by hydrolysis to yield the corresponding hydroxymethyl derivatives [12]. This two-step process offers the advantage of milder reaction conditions and higher selectivity, with overall yields typically exceeding 80%.

Modification of Existing Thiazole Scaffolds

The modification of preformed thiazole rings provides an efficient route for introducing specific functional groups while maintaining the core heterocyclic structure. This approach is particularly valuable for late-stage functionalization in synthetic sequences [13] [14].

Oxidation of methyl groups at the 4-position represents a straightforward method for introducing hydroxymethyl functionality. The process typically involves treating 2-chloro-4-methylthiazole with oxidizing agents such as selenium dioxide or manganese dioxide under controlled conditions [1]. The reaction proceeds through initial formation of an aldehyde intermediate, which can be subsequently reduced to the desired alcohol using reducing agents like sodium borohydride.

Reduction of carboxylic acids or esters at the 4-position provides another viable route. This methodology involves the preparation of 2-chloro-4-carboxythiazole derivatives, followed by reduction with lithium aluminum hydride or borane complexes to yield the corresponding hydroxymethyl products [15]. The reaction conditions typically require anhydrous solvents and inert atmosphere protection, with yields ranging from 78% to 95%.

Grignard reactions have been successfully employed for thiazole modification. The reaction of 2-chloro-4-bromothiazole with formaldehyde in the presence of magnesium metal provides access to hydroxymethyl derivatives through organometallic intermediates [14]. This approach offers excellent regioselectivity and yields typically exceeding 85%.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthetic methodologies have revolutionized thiazole chemistry by dramatically reducing reaction times while often improving yields and selectivity. The application of microwave irradiation to thiazole synthesis has been extensively investigated, with particular focus on the Hantzsch thiazole synthesis and related transformations [16] [17] [18].

Microwave-enhanced Hantzsch synthesis represents a significant advancement in thiazole preparation. The reaction of thioamides with α-haloketones under microwave irradiation can be completed in 5-30 minutes, compared to several hours required for conventional heating [19]. The improved efficiency is attributed to the direct heating of polar reactants and intermediates, leading to more uniform temperature distribution and enhanced reaction rates.

Solvent-free microwave synthesis has emerged as an particularly attractive approach. The reaction of thiourea derivatives with α-haloketones can be performed without added solvents under microwave conditions, achieving yields of 85-99% in reaction times as short as 5-15 minutes [20]. This methodology offers significant advantages in terms of environmental impact and process efficiency.

Catalyst-free microwave protocols have been developed for thiazole synthesis using water as the reaction medium. The multicomponent reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in aqueous media under microwave conditions provides access to trisubstituted thiazoles in excellent yields [20]. The reaction conditions are remarkably mild, with temperatures typically ranging from 80-120°C and reaction times of 10-60 minutes.

Microwave-assisted functionalization of existing thiazole scaffolds has proven particularly effective for introducing hydroxymethyl groups. The reaction of chloromethyl thiazoles with various nucleophiles can be accelerated significantly under microwave conditions, with reaction times reduced from hours to minutes while maintaining high yields [21].

Flow Chemistry Methods

Flow chemistry has emerged as a powerful tool for thiazole synthesis, offering advantages in terms of process control, safety, and scalability. The continuous flow synthesis of thiazoles has been particularly successful for complex, multi-step transformations [22] [23] [24].

Continuous flow Hantzsch synthesis represents a significant advancement in thiazole preparation technology. The reaction of thioamides with α-bromoketones in continuous flow reactors can be completed in 10-15 minutes with excellent yields (39-82%) and minimal side product formation [25]. The process benefits from precise temperature control and efficient mixing, leading to improved selectivity and reproducibility.

Multistep flow synthesis has been successfully applied to the preparation of complex thiazole derivatives. The sequential thiazole formation, deketalization, and subsequent functionalization can be performed in a single continuous process without isolation of intermediates [22]. This approach offers significant advantages in terms of process efficiency and product purity.

Automated flow synthesis systems have been developed for thiazole library generation. The use of automated microreactor assemblies allows for the rapid synthesis of diverse thiazole derivatives with consistent quality and yield [26]. These systems typically operate at temperatures of 150-200°C with residence times of 3-15 minutes, achieving yields of 70-95% for various substituent combinations.

Flow-based purification techniques have been integrated with synthesis to provide direct access to pure thiazole products. The combination of continuous synthesis with online purification eliminates the need for traditional workup procedures and significantly reduces overall process time [23].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to thiazole synthesis, focusing on the use of environmentally benign solvents, catalysts, and reaction conditions. These approaches aim to minimize environmental impact while maintaining high efficiency and selectivity [27] [28].

Water-mediated synthesis represents a fundamental shift toward sustainable thiazole chemistry. The use of water as the primary reaction medium for thiazole synthesis has been demonstrated through various approaches, including the "on water" concept where reactions proceed on the surface of water droplets [20]. These methods typically achieve yields of 70-95% under mild conditions (40-80°C) with significantly reduced environmental impact.

Polyethylene glycol (PEG)-mediated synthesis has emerged as an effective green approach. PEG-400 and PEG-600 serve as both solvent and catalyst, promoting thiazole formation through phase-transfer catalysis [29] [30]. The reaction conditions are remarkably mild, often proceeding at room temperature with yields of 85-93%. The PEG medium can be recovered and reused, further enhancing the sustainability of the process.

Recyclable catalyst systems have been developed for thiazole synthesis. The use of heterogeneous catalysts such as NiFe2O4 nanoparticles allows for easy catalyst recovery and reuse [31]. These systems typically achieve yields of 80-90% with catalyst loadings as low as 5 mg per reaction, and the catalysts can be recovered and reused multiple times without significant loss of activity.

Solvent-free conditions have been successfully applied to thiazole synthesis. The neat reaction of reactants under mild heating conditions eliminates the need for organic solvents while maintaining high efficiency [16] [17]. These approaches typically achieve yields of 75-92% with significantly reduced waste generation.

Deep eutectic solvent (DES) systems represent an emerging area in green thiazole synthesis. The use of biodegradable and renewable deep eutectic solvents provides an environmentally friendly alternative to traditional organic solvents [32]. These systems typically operate under mild conditions with yields of 80-95% and offer the advantage of easy product separation.

Industrial Production Methods

Scalable Syntheses

Industrial-scale synthesis of 2-Chloro-4-(hydroxymethyl)thiazole requires careful consideration of cost, efficiency, and environmental impact. Several scalable methodologies have been developed and optimized for commercial production.

Large-scale Hantzsch synthesis has been successfully implemented for thiazole production. The reaction can be scaled to multi-kilogram quantities using standard industrial equipment [33]. The process typically involves the reaction of thioamides with α-haloketones in batch reactors with efficient mixing and temperature control. Yields typically range from 80-95% on industrial scale, with reaction times of 4-12 hours depending on the specific conditions.

Continuous manufacturing processes have been developed for thiazole production, offering advantages in terms of process consistency and equipment utilization. The continuous synthesis typically involves the use of plug flow reactors with precise temperature and residence time control [34]. This approach allows for the production of thiazoles with consistent quality and minimal batch-to-batch variation.

Cysteine-nitrile condensation followed by oxidation has proven particularly effective for large-scale thiazole synthesis. This methodology has been successfully scaled to produce multi-decagram quantities of thiazole derivatives [33] [35]. The process offers the advantage of avoiding chromatographic purification steps, significantly reducing production costs and complexity.

Catalyst optimization for industrial processes has focused on the development of robust, recyclable catalyst systems. The use of heterogeneous catalysts allows for easy separation and reuse, reducing overall production costs [34]. These systems typically achieve yields comparable to homogeneous catalysts while offering significant advantages in terms of product purification and catalyst recovery.

Continuous Flow Processes

Continuous flow processes have gained significant attention for industrial thiazole production due to their advantages in terms of process control, safety, and scalability. Several continuous flow methodologies have been developed and optimized for commercial application.

Microreactor technology has been successfully applied to thiazole synthesis at industrial scale. The use of microreactor arrays allows for precise control of reaction conditions while maintaining high throughput [24]. These systems typically operate at temperatures of 100-200°C with residence times of 5-30 minutes, achieving yields of 70-90% with excellent reproducibility.

Multistage continuous processes have been developed for complex thiazole synthesis. The integration of multiple reaction stages in a single continuous system allows for the production of complex thiazole derivatives without intermediate isolation [22]. This approach significantly reduces processing time and improves overall efficiency.

Process intensification techniques have been applied to thiazole production, focusing on the optimization of heat and mass transfer in continuous systems. The use of structured reactors and enhanced mixing technologies has led to significant improvements in reaction rates and selectivity [36].

Online monitoring and control systems have been integrated with continuous flow processes to ensure consistent product quality. The use of real-time analytical techniques allows for immediate process adjustment and optimization [37].

Optimization Strategies for Enhanced Yield and Selectivity

The optimization of thiazole synthesis requires careful attention to multiple parameters that influence both yield and selectivity. Systematic optimization approaches have been developed to maximize the efficiency of 2-Chloro-4-(hydroxymethyl)thiazole synthesis.

Temperature optimization plays a crucial role in thiazole synthesis efficiency. Gradual heating protocols have been shown to improve yields by 10-25% compared to rapid heating methods [38]. The optimal temperature range for most thiazole syntheses is 60-120°C, with specific requirements depending on the particular transformation. Controlled cooling strategies can further enhance selectivity by minimizing side product formation.

Solvent selection significantly impacts both yield and selectivity in thiazole synthesis. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile typically provide superior results compared to protic solvents [9]. The choice of solvent can improve yields by 15-30% and dramatically enhance regioselectivity in substitution reactions.

Catalyst optimization involves careful selection of both catalyst type and loading. Optimal catalyst loadings typically range from 1-10 mol%, with higher loadings often leading to diminishing returns and increased side product formation [31]. The use of heterogeneous catalysts can improve both yield (5-15% improvement) and selectivity while facilitating product purification.

Reaction monitoring through analytical techniques such as thin-layer chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy allows for real-time optimization of reaction conditions. This approach prevents overreaction and enables precise control of product distribution [39].

pH control has been identified as particularly important for thiazole synthesis. Basic conditions (pH 8-10) typically favor cyclization reactions and can improve yields by 20-35% while favoring the desired synthetic pathway [40]. The use of buffering systems can provide more consistent results and improved selectivity.

Atmosphere control is essential for reactions involving sensitive reagents or intermediates. The use of inert atmospheres (nitrogen or argon) prevents oxidation and other side reactions, leading to cleaner reaction profiles and improved yields [38].

Purification and Characterization Techniques

The purification and characterization of 2-Chloro-4-(hydroxymethyl)thiazole require specialized techniques due to the unique properties of the thiazole ring system and the presence of multiple functional groups.

Column chromatography remains the most widely used purification technique for thiazole derivatives. Silica gel chromatography using gradient elution systems (typically hexanes/ethyl acetate) can achieve purities of 95-99% with yield recoveries of 70-90% [41] [23]. The choice of eluent system is crucial, with polar solvents often required for hydroxymethyl-substituted thiazoles.

Recrystallization represents an highly effective purification method for thiazole derivatives that form well-defined crystals. The use of mixed solvent systems (such as ethanol/water or ethyl acetate/hexane) can achieve purities of 98-99.9% with yield recoveries of 85-95% [42]. The crystallization conditions must be carefully optimized to prevent decomposition or polymorphic transitions.

Vacuum distillation is particularly effective for volatile thiazole derivatives. The purification of 2-Chloro-4-(hydroxymethyl)thiazole can be achieved through careful distillation under reduced pressure, with the addition of oligomeric polyethers to prevent thermal decomposition [43]. This method typically achieves purities of 96-99% with yield recoveries of 80-95%.

Preparative high-performance liquid chromatography (HPLC) is employed for high-purity requirements or when other purification methods are insufficient. This technique can achieve purities of 99-99.9% but typically with lower yield recoveries (60-80%) due to the limitations of preparative-scale separations [23].

Sublimation is effective for heat-sensitive thiazole compounds that have appropriate volatility characteristics. This technique can achieve purities of 98-99.8% with yield recoveries of 75-90%, making it particularly valuable for pharmaceutical applications [44].

Characterization by nuclear magnetic resonance (NMR) spectroscopy provides essential structural information. 1H NMR spectroscopy typically shows the thiazole H-5 proton as a characteristic signal at 7.8-8.2 ppm, while 13C NMR spectroscopy displays the characteristic C-2 signal at 160-170 ppm [45] [46]. These techniques provide definitive confirmation of structure and purity.

Mass spectrometry confirms molecular weight and provides fragmentation patterns characteristic of thiazole derivatives. Electrospray ionization (ESI) and chemical ionization (CI) methods are particularly effective for thiazole analysis, typically showing molecular ion peaks in the range of 100-500 m/z [44] [45].

Infrared spectroscopy provides information about functional groups present in the molecule. The characteristic C=N stretch of the thiazole ring appears at 1600-1650 cm⁻¹, while the hydroxymethyl group shows characteristic O-H stretching around 3200-3600 cm⁻¹ [46] [47].

Elemental analysis provides quantitative confirmation of molecular composition and purity. Modern elemental analyzers can achieve accuracy of ±0.3% for carbon, hydrogen, and nitrogen content, making this technique valuable for confirming the identity and purity of thiazole derivatives [45].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant